5-Bromo-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine 5-Bromo-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20406626
InChI: InChI=1S/C7H8BrN5S/c1-4-10-5(3-14-4)2-13-6(8)11-7(9)12-13/h3H,2H2,1H3,(H2,9,12)
SMILES:
Molecular Formula: C7H8BrN5S
Molecular Weight: 274.14 g/mol

5-Bromo-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine

CAS No.:

Cat. No.: VC20406626

Molecular Formula: C7H8BrN5S

Molecular Weight: 274.14 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine -

Specification

Molecular Formula C7H8BrN5S
Molecular Weight 274.14 g/mol
IUPAC Name 5-bromo-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,4-triazol-3-amine
Standard InChI InChI=1S/C7H8BrN5S/c1-4-10-5(3-14-4)2-13-6(8)11-7(9)12-13/h3H,2H2,1H3,(H2,9,12)
Standard InChI Key FESBYCOZHUXMKQ-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CS1)CN2C(=NC(=N2)N)Br

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure integrates two heterocyclic systems: a 1,2,4-triazole ring and a 2-methylthiazole moiety. The 1,2,4-triazole core is substituted at position 1 with a (2-methyl-1,3-thiazol-4-yl)methyl group and at position 5 with a bromine atom. The amine group at position 3 enhances hydrogen-bonding potential, critical for interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC7H8BrN5S\text{C}_7\text{H}_8\text{BrN}_5\text{S}
Molecular Weight274.14 g/mol
CAS Number1699529-12-8
Hydrogen Bond Donors1 (NH2_2)
Hydrogen Bond Acceptors5 (N, S)

The bromine atom contributes to molecular weight and lipophilicity, while the thiazole ring introduces π-π stacking capabilities, common in drug design .

Synthesis and Reactivity

CompoundYield (%)Reference
1-[(4-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine60–80
5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine55–70
CompoundActivity (ED50_{50})Model
1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole30 mg/kgMES test
2-[(5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide0.8 µMAnnexin A2-S100A10 inhibition

Physicochemical and Analytical Profiling

Spectral Characterization

  • NMR: 1H^1\text{H} NMR would reveal singlet peaks for the thiazole methyl group (~δ 2.5 ppm) and NH2_2 protons (~δ 5.5 ppm).

  • IR: Stretching vibrations for C-Br (~600 cm1^{-1}) and N-H (~3400 cm1^{-1}) confirm functional groups.

Solubility and Stability

The compound’s logP (estimated at 2.1) suggests moderate lipophilicity, suitable for oral bioavailability. Bromine’s electronegativity may reduce metabolic degradation, enhancing plasma half-life .

Future Directions and Challenges

Target Optimization

  • SAR Studies: Modifying the thiazole’s methyl group or triazole’s substituents could improve potency. For example, replacing bromine with chlorine may reduce molecular weight while maintaining electronegativity .

  • Formulation Strategies: Nanoencapsulation could address solubility limitations, as seen with analogous triazoles.

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